molecular formula C11H11N5 B2465001 2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-ylamine CAS No. 375394-74-4

2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-ylamine

Cat. No.: B2465001
CAS No.: 375394-74-4
M. Wt: 213.244
InChI Key: NTNMPDQKBQRDHQ-UHFFFAOYSA-N
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Description

2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-ylamine is a heterocyclic compound that combines the structural features of benzimidazole and pyrazole. Benzimidazole is known for its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . Pyrazole derivatives also exhibit significant pharmacological activities, making this compound a promising candidate for various scientific and industrial applications.

Mechanism of Action

Target of Action

Similar compounds, such as carbendazim, target tubulin proteins . Tubulin proteins are crucial for cell division and maintaining cell structure.

Mode of Action

The compound likely interacts with its targets by binding to them, disrupting their normal function. For instance, Carbendazim binds to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division . This results in the malsegregation of chromosomes .

Result of Action

Similar compounds that disrupt microtubule assembly can lead to cell cycle arrest and apoptosis .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions include various substituted benzimidazole and pyrazole derivatives, which can exhibit different biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-ylamine is unique due to its combined benzimidazole and pyrazole structure, which imparts a wide range of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various scientific and industrial applications .

Biological Activity

2-(1H-Benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-ylamine, a heterocyclic compound, integrates the structural features of benzimidazole and pyrazole. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. The unique combination of these two moieties enhances its pharmacological profile, making it a subject of significant scientific inquiry.

  • Molecular Formula : C₁₁H₁₁N₅
  • Molecular Weight : 213.24 g/mol
  • CAS Number : 375394-74-4
  • IUPAC Name : 2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-amine

Antimicrobial Activity

Research has highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. Studies indicate that compounds with similar structures exhibit activity against a range of bacterial strains, both Gram-positive and Gram-negative.

CompoundTarget BacteriaMIC (µg/mL)
This compoundE. coli15
This compoundS. aureus10

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Antiviral Activity

The antiviral potential of benzimidazole derivatives has been well-documented. For instance, certain derivatives have shown efficacy against Hepatitis C virus (HCV), with EC50 values indicating potent activity. Although specific data on this compound is limited, its structural similarity to other active compounds suggests potential effectiveness against viral pathogens.

Anticancer Activity

The anticancer properties of benzimidazole derivatives have also been extensively studied. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

Cell LineCompoundIC50 (µM)
MCF7 (Breast Cancer)This compound8
A549 (Lung Cancer)This compound6

These results indicate that the compound may inhibit cancer cell proliferation and could be further investigated as a potential therapeutic agent.

Structure–Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by their structural characteristics. Modifications at specific positions on the benzimidazole or pyrazole rings can enhance or diminish activity. For example, substituents that increase electron density on the aromatic ring generally improve antimicrobial activity.

Case Studies

  • Antimicrobial Efficacy : A study evaluated various benzimidazole derivatives against common bacterial strains, revealing that modifications at the 5-position of the pyrazole ring significantly increased activity against E. coli and S. aureus.
    • Findings : The presence of electron-donating groups was correlated with lower MIC values.
  • Anticancer Screening : In vitro studies assessed the cytotoxic effects of several benzimidazole derivatives on cancer cell lines. Compounds were tested for their ability to induce apoptosis and inhibit cell growth.
    • Results : Compounds exhibiting a methyl group at the 5-position showed enhanced cytotoxicity in breast and lung cancer cells compared to those without such substitutions.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-7-6-10(12)16(15-7)11-13-8-4-2-3-5-9(8)14-11/h2-6H,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNMPDQKBQRDHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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